2-[2-(propan-2-yloxy)phenyl]-N-propylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(propan-2-yloxy)phenyl]-N-propylquinoline-4-carboxamide is an organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(propan-2-yloxy)phenyl]-N-propylquinoline-4-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Propan-2-yloxy Group: The propan-2-yloxy group can be introduced via an etherification reaction using isopropanol and a suitable base such as sodium hydride.
Amidation Reaction: The final step involves the amidation of the quinoline derivative with propylamine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carboxamide group, converting it to the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
Oxidation: Quinoline N-oxides
Reduction: Amines
Substitution: Halogenated derivatives
Scientific Research Applications
2-[2-(propan-2-yloxy)phenyl]-N-propylquinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe to study the binding interactions with various biological targets, including proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-[2-(propan-2-yloxy)phenyl]-N-propylquinoline-4-carboxamide involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and inhibiting the activity of topoisomerase enzymes, which are essential for DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(propan-2-yloxy)phenyl]acetic acid
- 1-[2-(propan-2-yloxy)phenyl]piperazine
- 2-[3-(propan-2-yloxy)phenyl]acetic acid
Uniqueness
Compared to similar compounds, 2-[2-(propan-2-yloxy)phenyl]-N-propylquinoline-4-carboxamide is unique due to its quinoline core, which imparts distinct electronic and steric properties. This uniqueness enhances its potential as a therapeutic agent and its utility in material science applications.
Properties
Molecular Formula |
C22H24N2O2 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-(2-propan-2-yloxyphenyl)-N-propylquinoline-4-carboxamide |
InChI |
InChI=1S/C22H24N2O2/c1-4-13-23-22(25)18-14-20(24-19-11-7-5-9-16(18)19)17-10-6-8-12-21(17)26-15(2)3/h5-12,14-15H,4,13H2,1-3H3,(H,23,25) |
InChI Key |
GOVUGLXEVGRUAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.